C5-Methyl Substitution Confers K562 Cell-Selective Antiproliferative Activity Distinct from 5-H, 5-Cl, and 5-Br Analogs
In a head-to-head comparison of imatinib analogs synthesized from the same PAPP-azide precursor, the final compound incorporating the 3,3-difluoro-5-methylindolin-2-one core (3b) exhibited the highest cytotoxic activity in K562 chronic myeloid leukemia cells among all ten analogs tested, with 57.5% cell viability at 10 µM and an IC₅₀ of 35.8 μM. By contrast, the 5-unsubstituted analog 3a, 5-chloro analog 3c, and 5-bromo analog 3d were each approximately 5–6 fold more potent in A549 lung cancer cells (IC₅₀ values of 7.2, 6.4, and 7.3 μM respectively) but showed inferior activity in K562 cells compared to 3b [1]. Imatinib served as the reference control (K562 IC₅₀ = 0.08 μM; A549 IC₅₀ = 65.4 μM) [1].
| Evidence Dimension | Antiproliferative IC₅₀ and cell viability in K562 vs. A549 cancer cell lines |
|---|---|
| Target Compound Data | Compound 3b (from 3,3-difluoro-5-methylindolin-2-one): K562 IC₅₀ = 35.8 μM, viability at 10 μM = 57.5%; WSS-1 IC₅₀ = 69.3 μM, Selectivity Index = 1.9 |
| Comparator Or Baseline | 3a (5-H): A549 IC₅₀ = 7.2 μM; 3c (5-Cl): A549 IC₅₀ = 6.4 μM; 3d (5-Br): A549 IC₅₀ = 7.3 μM. Imatinib: K562 IC₅₀ = 0.08 μM, A549 IC₅₀ = 65.4 μM, SI = 120 (K562/WSS-1) and SI = 0.1 (A549/WSS-1) |
| Quantified Difference | 3b is uniquely the most potent in K562 among the 3a–3e series; 3a/3c/3d are ~5–6× more potent than 3b in A549 but less active in K562. The 5-methyl group shifts selectivity toward K562 over A549 compared to H, Cl, and Br substituents. |
| Conditions | K562 (CML) and A549 (lung carcinoma) human cancer cell lines; WSS-1 healthy human skin fibroblasts as selectivity reference; 10 μM screening followed by concentration-response curves; imatinib as positive control. |
Why This Matters
Procurement of the 5-methyl variant is essential for research programs targeting CML-selective inhibitor development, as the 5-H, 5-Cl, and 5-Br building blocks produce final compounds with an inverted selectivity profile favoring lung cancer cells.
- [1] Oliveira A, Moura S, Pimentel L, Neto J, Dantas R, Silva-Jr F, Bastos M, Boechat N. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. Molecules. 2022;27(3):750. View Source
